(3-Bromo-5-nitrobenzyl)-isopropylamine
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Overview
Description
(3-Bromo-5-nitrobenzyl)-isopropylamine is an organic compound that features a benzylamine structure substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-nitrobenzyl)-isopropylamine typically involves the following steps:
Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The nitrated benzylamine is then brominated at the 3-position.
Alkylation: Finally, the brominated and nitrated benzylamine is alkylated with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, bromination, and alkylation reactions under controlled conditions to ensure high yield and purity. These processes would be optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-nitrobenzyl)-isopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Products include nitrobenzyl derivatives.
Reduction: Products include aminobenzyl derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-nitrobenzyl)-isopropylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-nitrobenzyl)-isopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and bromo groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-nitrobenzyl)amine
- (3-Bromo-5-nitrobenzyl)methylamine
- (3-Bromo-5-nitrobenzyl)ethylamine
Uniqueness
(3-Bromo-5-nitrobenzyl)-isopropylamine is unique due to its specific substitution pattern and the presence of the isopropylamine group. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(3-bromo-5-nitrophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(2)12-6-8-3-9(11)5-10(4-8)13(14)15/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDURLXTFGLLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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